![molecular formula C12H10N2O2 B2680369 4-[(Pyridin-3-yl)amino]benzoic acid CAS No. 1249291-07-3](/img/structure/B2680369.png)

4-[(Pyridin-3-yl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

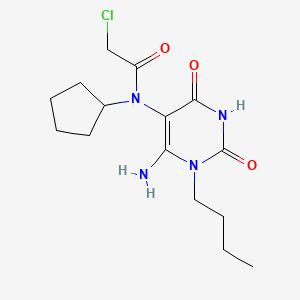

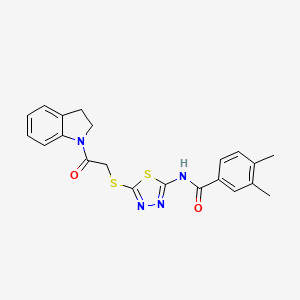

“4-[(Pyridin-3-yl)amino]benzoic acid” is a pharmaceutical intermediate compound . It is used in the preparation of various derivatives and can be used in the detection of their activity as antileukemia agents .

Synthesis Analysis

The synthesis of “4-[(Pyridin-3-yl)amino]benzoic acid” involves several steps . The process includes the use of LiOH and methanol-water mixture, followed by the addition of benzoic acid methyl ester . The reaction mixture is stirred at room temperature for 8 hours, then acidified with 1 N HCl to pH = 1 . The solvent is then evaporated under reduced pressure, and the residue is purified by silica gel column chromatography to obtain the target product .Molecular Structure Analysis

The molecular structure of “4-[(Pyridin-3-yl)amino]benzoic acid” is complex . It contains a pyridine ring attached to a benzene ring via an amino group . The benzene ring also carries a carboxylic acid group .Chemical Reactions Analysis

“4-[(Pyridin-3-yl)amino]benzoic acid” can undergo various chemical reactions . Despite the presence of multiple basic nitrogen heterocyclic fragments, the carboxylic group in its structure can still be transformed into acyl chloride under the action of thionyl chloride, and then transformed into an ester group .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- Nilotinib Intermediate : 4-[(Pyridin-3-yl)amino]benzoic acid serves as an intermediate in the synthesis of Nilotinib (AMN107), a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) . Researchers explore its role in designing novel antileukemia agents.

Antibacterial and Antifungal Activity

- In a study, microdilution susceptibility tests were conducted using 4-[(Pyridin-3-yl)amino]benzoic acid to evaluate its antibacterial and antifungal properties . Further research could uncover its potential as an antimicrobial agent.

Safety and Hazards

Orientations Futures

“4-[(Pyridin-3-yl)amino]benzoic acid” has potential applications in the synthesis of various pharmaceutical compounds . It plays an important role in the synthesis of antitumor drug molecules such as nilotinib . Therefore, it might be useful in the treatment of diseases like chronic myelogenous leukemia .

Propriétés

IUPAC Name |

4-(pyridin-3-ylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIFAEIHXHXFAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate](/img/structure/B2680288.png)

![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2680300.png)

![1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2680306.png)

![N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2680307.png)

![ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2680309.png)